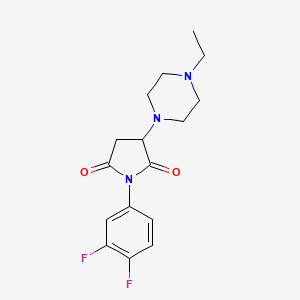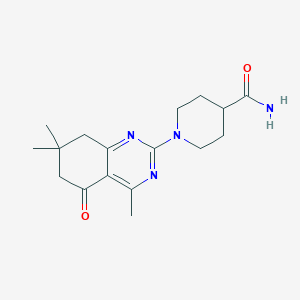
盐酸1-(环戊氧基)-3-(2,6-二甲基-1-哌啶基)-2-丙醇
描述
Research on compounds structurally related to "1-(cyclopentyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride" often focuses on their synthesis, molecular structure, and potential applications in various fields, including pharmaceuticals and organic chemistry. These compounds are of interest due to their complex structures and potential biological activities.
Synthesis Analysis
Synthesis of structurally related compounds often involves multi-step chemical reactions, starting from basic building blocks like piperidine and cyclopropanone equivalents. For instance, cyclopropanone equivalents from 3-chloropropionic acid and reactions with various nucleophiles have been described, showcasing the versatility of these building blocks in synthesizing complex molecules (Wasserman & Dion, 1982).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol, reveals a butterfly-shaped substituted 2-propanol with significant interactions, like hydrogen bonding, influencing the crystal structure (Maharramov et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be highlighted through their synthesis routes and interactions. For example, cyclopropanone equivalents react with nucleophiles, leading to various derivatives that further participate in the formation of compounds with potential biological activities (Wasserman, Dion, & Fukuyama, 1989).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For instance, the kinetics and mechanism of hydrolysis for cyclopentolate hydrochloride in alkaline solutions provide insights into its stability and degradation patterns (Roy, 1995).
Chemical Properties Analysis
Chemical properties, including reactivity with various agents and potential for forming derivatives, play a significant role in determining the compound's applications. The synthesis and anti-leukemia activity of related compounds, such as 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, highlight the therapeutic potential of these molecules (Yang et al., 2009).
科学研究应用
水解动力学和机理
一项研究了结构相似的盐酸环戊酯的研究重点是其在碱性溶液中的水解。该研究采用反相HPLC分析法研究了降解动力学,发现该化合物在较高pH值下迅速降解,遵循(伪)一级动力学。这突出了该化合物的稳定性和在各种条件下的反应途径,这可能与理解类似化合物在科学应用中的行为有关 (Roy, 1995)。
环丙酮当量物
另一项研究探索了由3-氯丙酸1-哌啶基-1-三甲基甲硅烷基氧基环丙烷合成环丙酮当量物,展示了为化学合成创造多功能中间体的潜力。这项研究可能与涉及目标化合物或其衍生物的合成策略有关,展示了在有机合成和药物开发中的应用 (Wasserman & Dion, 1982)。
晶体结构和相互作用
分析了具有哌啶环和羟基的化合物的晶体结构,显示出具有特定氢键模式的蝴蝶状结构。这种类型的分析可以告知对分子相互作用的理解以及具有所需物理和化学性质的化合物的设计 (Maharramov 等,2011)。
局部麻醉药物的固态表征
一项对盐酸法利卡因和盐酸二氯宁的研究(两者在结构上与查询化合物相关)使用各种分析技术来探索晶体多态性和物理稳定性。此类研究强调了固态表征在药物开发中的重要性,并可以提供优化相关化合物的储存和制剂条件的见解 (Schmidt, 2005)。
属性
IUPAC Name |
1-cyclopentyloxy-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2.ClH/c1-12-6-5-7-13(2)16(12)10-14(17)11-18-15-8-3-4-9-15;/h12-15,17H,3-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNGMNFZYALBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2CCCC2)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)
![(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614885.png)
![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)
![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)
![methyl 3-chloro-6-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4614895.png)
![N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4614899.png)
![3-(2-chlorophenyl)-6-(3-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4614910.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4614922.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)